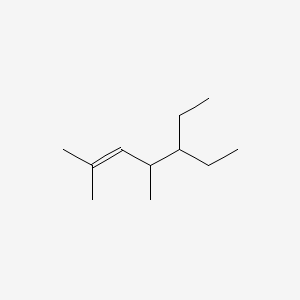
5-Ethyl-2,4-dimethyl-2-heptene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Ethyl-2,4-dimethyl-2-heptene is an organic compound classified as a branched alkene It is characterized by its molecular formula C11H22 and is known for its unique structure, which includes a double bond and multiple alkyl substituents
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethyl-2,4-dimethyl-2-heptene typically involves the use of alkenes and alkyl halides. One common method is the alkylation of 2-heptene with ethyl and methyl groups under controlled conditions. This process often requires the presence of a strong base, such as sodium hydride, to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be achieved through catalytic processes. Catalysts such as palladium or platinum are used to promote the alkylation reactions, ensuring high yields and purity of the final product. The reaction conditions, including temperature and pressure, are optimized to maximize efficiency and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
5-Ethyl-2,4-dimethyl-2-heptene undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, leading to the formation of alcohols, ketones, or carboxylic acids.
Reduction: The compound can be reduced to form alkanes or other saturated hydrocarbons.
Substitution: Halogenation is a common substitution reaction where hydrogen atoms are replaced by halogen atoms, such as chlorine or bromine.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Hydrogen gas (H2) in the presence of a metal catalyst (e.g., palladium on carbon) is often employed.
Substitution: Halogenation reactions typically use halogens (Cl2, Br2) under UV light or in the presence of a catalyst.
Major Products Formed
Oxidation: Alcohols, ketones, and carboxylic acids.
Reduction: Alkanes.
Substitution: Halogenated alkenes.
Applications De Recherche Scientifique
5-Ethyl-2,4-dimethyl-2-heptene has several applications in scientific research:
Chemistry: It is used as a model compound to study the reactivity and mechanisms of alkenes.
Biology: Research on its biological activity and potential as a bioactive molecule is ongoing.
Medicine: Investigations into its potential therapeutic properties and interactions with biological systems.
Industry: Utilized in the synthesis of specialty chemicals and as an intermediate in the production of polymers and other materials.
Mécanisme D'action
The mechanism of action of 5-Ethyl-2,4-dimethyl-2-heptene involves its interaction with various molecular targets. The double bond in its structure allows it to participate in addition reactions, where it can form new bonds with other molecules. This reactivity is crucial in its role as an intermediate in chemical synthesis. The pathways involved often include the formation of carbocations or free radicals, depending on the reaction conditions.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Heptene: A simpler alkene with a similar carbon chain but fewer substituents.
4,5-Dimethyl-2-heptene: Another branched alkene with different substituent positions.
5-Ethyl-2-methyl-2-heptene: Similar structure but with fewer methyl groups.
Uniqueness
5-Ethyl-2,4-dimethyl-2-heptene is unique due to its specific arrangement of ethyl and methyl groups, which influences its chemical reactivity and physical properties. This distinct structure makes it a valuable compound for studying the effects of branching and substituent positioning on the behavior of alkenes.
Propriétés
Numéro CAS |
74421-06-0 |
|---|---|
Formule moléculaire |
C11H22 |
Poids moléculaire |
154.29 g/mol |
Nom IUPAC |
5-ethyl-2,4-dimethylhept-2-ene |
InChI |
InChI=1S/C11H22/c1-6-11(7-2)10(5)8-9(3)4/h8,10-11H,6-7H2,1-5H3 |
Clé InChI |
AQIBDARJRJYHHA-UHFFFAOYSA-N |
SMILES canonique |
CCC(CC)C(C)C=C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-methyl-2-[(E)-2-phenylethenyl]phenol](/img/structure/B14458303.png)
![2-{[(2-Methoxyethoxy)methoxy]methyl}oxirane](/img/structure/B14458310.png)
![5-Bromo-1-[2-(4-chlorophenyl)-2-oxoethyl]-1H-indole-2,3-dione](/img/structure/B14458312.png)

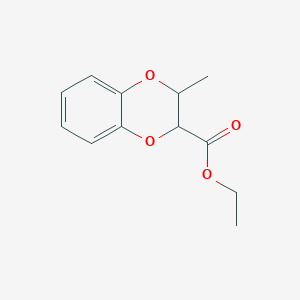
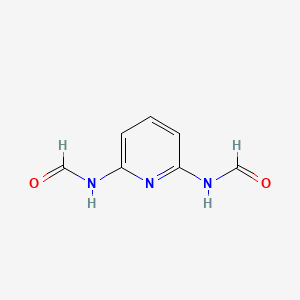
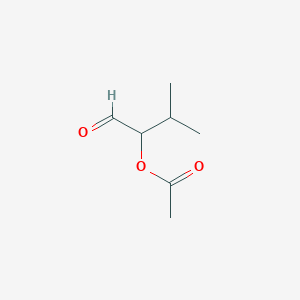
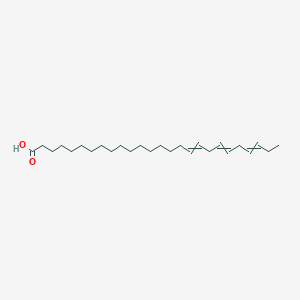
![Bicyclo[4.2.0]oct-1(6)-ene-2,5-dione](/img/structure/B14458347.png)
![3-(Diethylamino)-6-[2-(4-nitrophenyl)hydrazinylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14458349.png)

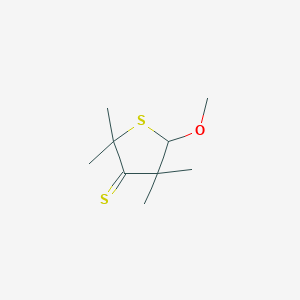
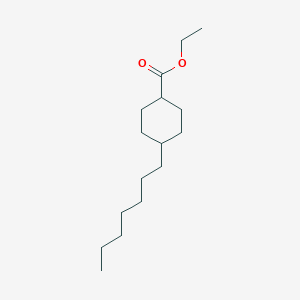
![4-Bromo-4h-cyclopenta[def]phenanthrene](/img/structure/B14458374.png)
